molecular formula C20H19N5OS B2468674 1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795299-95-4

1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2468674
CAS番号: 1795299-95-4
分子量: 377.47
InChIキー: YCOZQVLOAULNPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazole-based carboxamide derivative featuring a benzyl group at position 1, a pyrrole substituent at position 5, and a 2-(thiophen-2-yl)ethylamine moiety linked via the carboxamide group. The triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhances target binding .

特性

IUPAC Name

1-benzyl-5-pyrrol-1-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c26-19(21-11-10-17-9-6-14-27-17)18-20(24-12-4-5-13-24)25(23-22-18)15-16-7-2-1-3-8-16/h1-9,12-14H,10-11,15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOZQVLOAULNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. Its unique structure incorporates a triazole ring, pyrrole moiety, and thiophene substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₈H₁₈N₄OS, with a molecular weight of approximately 377.47 g/mol. The compound's structure can be represented as follows:

C18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{S}

Structural Features

Feature Description
Triazole Ring Provides diverse biological interactions
Pyrrole Moiety Enhances pharmacological properties
Thiophene Group Potentially increases lipophilicity and reactivity

Synthesis Methods

The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, known for its high yield and specificity. Key steps include:

  • Preparation of Azide and Alkyne Precursors : Synthesis of the required azide and alkyne components.
  • Cycloaddition Reaction : Mixing the azide with the alkyne in the presence of a copper catalyst to form the triazole ring.
  • Purification : Utilizing techniques like column chromatography to isolate the desired product.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to 1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting tumor growth through mechanisms such as thymidylate synthase inhibition.

In a study evaluating various triazole derivatives:

  • Compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines (MCF-7 and HCT-116) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar triazole derivatives have shown effectiveness against both bacterial and fungal strains:

  • Notably effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Case Studies

Several studies have highlighted the biological activities of compounds related to 1-benzyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide:

Study 1: Anticancer Properties

A series of triazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Among these:

Compound Cell Line Tested IC50 (μM)
Compound AMCF-71.5
Compound BHCT-1163.0

These results suggest that modifications in the triazole structure can lead to enhanced anticancer activity .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties:

Compound Target Pathogen MIC (μg/mL)
Compound CE. coli15
Compound DS. aureus10

These findings indicate that certain structural features significantly enhance antimicrobial potency .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core modifications and substituent variations:

Triazole Carboxamides with Heterocyclic Substituents

  • Compound 36 (4-Benzyloxy-1-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxamide): Structural Differences: Replaces the pyrrole and thiophen-2-yl ethyl groups with a benzyloxy moiety and tetrafluorobiphenyl. Synthesis: Achieved via flash chromatography (70% yield), suggesting similar synthetic feasibility for the target compound .
Parameter Target Compound Compound 36
Core Structure 1,2,3-Triazole 1,2,3-Triazole
Position 1 Substituent Benzyl Cyclopropylmethyl
Position 5 Substituent 1H-Pyrrol-1-yl Benzyloxy
Carboxamide Substituent 2-(Thiophen-2-yl)ethyl 2,3,5,6-Tetrafluoro[1,1'-biphenyl]-4-yl
Reported Activity Not available Not disclosed

Thiophene-Containing Piperazinyl Quinolones

  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Derivatives: Structural Differences: Replace the triazole-pyrrole core with a quinolone-piperazine system. Functional Impact: Demonstrated antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL), highlighting the role of thiophene in enhancing antimicrobial potency . The target compound’s thiophen-2-yl ethyl group may similarly contribute to target engagement but lacks direct evidence.
Parameter Target Compound Quinolone Derivatives
Core Structure 1,2,3-Triazole Quinolone-Piperazine
Thiophene Position 2-(Thiophen-2-yl)ethyl 5-Bromo-thiophen-2-yl
Key Bioactivity Unknown Antibacterial (MIC: 2–8 µg/mL)
Synthesis Yield Not reported 60–75%

Thiophen-2-yl Ethylamine Derivatives

  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine :
    • Structural Differences : Features a tetrahydronaphthalen-2-amine core instead of triazole.
    • Functional Impact : The dual thiophen-2-yl ethyl groups enhance receptor binding in CNS targets, suggesting that the target compound’s single thiophen-2-yl ethyl group may offer a balance between potency and metabolic stability .

Q & A

Q. Advanced

  • Temperature control : Maintain 70–80°C for coupling reactions to minimize side products .
  • Catalyst optimization : Use 10 wt% Bleaching Earth Clay for efficient heterocyclic bond formation .
  • Workup procedures : Recrystallization in ethanol/water (1:3) improves purity, as seen in similar triazole derivatives (yields: 61–81%) .

Q. Table 1: Yield Optimization in Analogous Compounds

CompoundReaction ConditionsYield (%)Ref.
4dEthanol, 70°C69.4
4fEthanol/water (1:2)72.5
5aNaBH₄ reduction81.6

Which computational methods predict biological activity and binding modes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., angiotensin II receptors for triazole derivatives) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • Hirshfeld analysis : Map intermolecular interactions in crystal structures to guide derivatization .

How to resolve crystallographic data inconsistencies for this compound?

Q. Advanced

  • Refinement software : Use SHELXL for high-resolution data, applying twin refinement for challenging datasets .
  • Validation tools : Check for missed symmetry (PLATON) and hydrogen-bonding networks .
  • Data collection : Optimize crystal mounting (low-temperature N₂ stream) to reduce thermal motion artifacts .

How to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Bioisosteric substitutions : Replace the thiophene moiety with furan or pyridine to assess activity changes (e.g., antimicrobial vs. antihypertensive profiles) .
  • Pharmacophore mapping : Identify critical groups (e.g., triazole carbonyl for hydrogen bonding) using analogs like pyrazolyl-tetrazoles .

Q. Table 2: Biological Activities of Structural Analogs

Compound ClassTarget ActivityIC₅₀/ED₅₀Ref.
Pyrazolyl-tetrazolesAnti-inflammatory10–50 μM
Imidazole-pyrrole derivativesAngiotensin II antagonism<1 nM

How to address contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Compare protocols (e.g., MIC vs. IC₅₀) across studies to normalize results .
  • Metabolic stability : Test liver microsomes to rule out rapid degradation (e.g., CYP450 interactions) .
  • Off-target profiling : Use kinase panels or GPCR screens to identify polypharmacology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。